molecular formula C9H15F2NO3 B592232 Tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate CAS No. 1434141-81-7

Tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B592232
CAS No.: 1434141-81-7
M. Wt: 223.22
InChI Key: MKRJRMARSARGCB-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H15F2NO3 and a molecular weight of 223.22 g/mol . It is a solid compound that is often used in various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3,3-difluoro-4-hydroxypyrrolidine with a suitable carboxylating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution of the fluorine atoms can lead to various functionalized derivatives .

Scientific Research Applications

Tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Biological Activity

Tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate (CAS No. 1434141-81-7) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, providing a comprehensive overview based on diverse sources.

Molecular Formula : C₉H₁₅F₂NO₃
Molecular Weight : 223.22 g/mol
CAS Number : 1434141-81-7
MDL Number : MFCD27956892

The compound features a pyrrolidine ring with two fluorine atoms at the 3 and 3' positions, a hydroxyl group at the 4 position, and a tert-butyl ester at the carboxylic acid position. This unique configuration may influence its interaction with biological systems.

Synthesis

The synthesis of this compound typically involves several steps, including the use of reagents such as sodium borohydride and Dess-Martin periodinane under controlled conditions. For instance, one method describes dissolving the compound in dichloromethane followed by treatment with Dess-Martin periodinane, resulting in the desired product after purification through chromatography .

Pharmacological Potential

Research indicates that compounds with difluorinated moieties often exhibit enhanced biological activity due to their increased lipophilicity and stability. The introduction of fluorine atoms can significantly alter the pharmacokinetic properties of organic molecules, potentially leading to improved efficacy in drug development .

Case Studies

  • Metabolic Stability : A study exploring the metabolism of similar fluorinated compounds found that they were readily metabolized by cytochrome P450 enzymes, suggesting that this compound may also undergo significant metabolic transformations .
  • Antimicrobial Activity : In vitro assays have demonstrated that pyrrolidine derivatives exhibit varying degrees of antimicrobial activity. The presence of fluorine atoms is hypothesized to enhance this activity by increasing membrane permeability or altering binding affinity to target sites .

Research Findings

Study Focus Findings
Metabolism in C. elegans Significant metabolism observed; major metabolites identified through NMR analysis .
Antimicrobial Assays Compounds similar to tert-butyl 3,3-difluoro-4-hydroxypyrrolidine showed promising antimicrobial activity against various strains .
Fluorination Effects The introduction of fluorine was shown to increase lipophilicity and alter pharmacokinetic properties favorably for drug development .

Properties

IUPAC Name

tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO3/c1-8(2,3)15-7(14)12-4-6(13)9(10,11)5-12/h6,13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRJRMARSARGCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501137067
Record name 1-Pyrrolidinecarboxylic acid, 3,3-difluoro-4-hydroxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501137067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434141-81-7
Record name 1-Pyrrolidinecarboxylic acid, 3,3-difluoro-4-hydroxy-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1434141-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3,3-difluoro-4-hydroxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501137067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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